molecular formula C12H13N5O4 B12399539 1,N6-Etheno-ara-adenosine

1,N6-Etheno-ara-adenosine

Cat. No.: B12399539
M. Wt: 291.26 g/mol
InChI Key: LRPBXXZUPUBCAP-ITDQULNMSA-N
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Description

1,N6-Etheno-ara-adenosine is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,N6-Etheno-ara-adenosine can be synthesized through various chemical reactions. One common method involves the treatment of 1,N6-etheno-adenosine with alkali, followed by nitrosation . This process results in the formation of the novel nucleoside.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques such as nucleophilic substitution and cyclization reactions. The compound is often produced in research laboratories for scientific studies and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1,N6-Etheno-ara-adenosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

1,N6-Etheno-ara-adenosine exerts its effects by inhibiting DNA synthesis and inducing apoptosis (programmed cell death) in cancer cells . The compound targets specific enzymes involved in nucleic acid metabolism, leading to the disruption of DNA replication and repair processes. This results in the accumulation of DNA damage and ultimately cell death.

Properties

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

IUPAC Name

(2R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol

InChI

InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8?,9-,12-/m1/s1

InChI Key

LRPBXXZUPUBCAP-ITDQULNMSA-N

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H](C([C@H](O4)CO)O)O

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

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